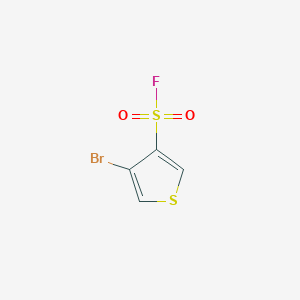

4-Bromothiophene-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFYAGBUDSGPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Potential Applications of 4-Bromothiophene-3-sulfonyl Fluoride

Abstract

For researchers, scientists, and professionals in drug development, access to novel chemical building blocks is paramount for innovation. This guide addresses a molecule of significant potential, 4-Bromothiophene-3-sulfonyl fluoride. A thorough investigation reveals that this compound is not currently commercially available and does not possess a registered CAS number. This guide, therefore, provides a comprehensive technical overview, including a plausible synthetic route, detailed experimental protocols, and an exploration of its potential applications, particularly in the realm of covalent inhibitors and chemical biology probes.

Introduction: The Allure of a Novel Reagent

The sulfonyl fluoride moiety has garnered considerable attention in medicinal chemistry and chemical biology. Its unique combination of stability and tunable reactivity makes it an excellent "warhead" for covalent inhibitors and a versatile hub for "click chemistry" applications.[1][2][3][4] The thiophene scaffold, a common motif in pharmaceuticals, offers a distinct electronic and steric profile. The combination of these two features in 4-Bromothiophene-3-sulfonyl fluoride presents a tantalizing prospect for the development of novel therapeutics and research tools. The bromine atom at the 4-position provides a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

However, a critical first step for any researcher is to source the required reagents. Our investigation indicates that 4-Bromothiophene-3-sulfonyl fluoride is not listed in the catalogs of major chemical suppliers, and a CAS number has not been assigned to it. This guide aims to bridge this gap by providing a robust, scientifically-grounded roadmap for its synthesis.

Compound Identification and Availability

As of the latest revision of this document, 4-Bromothiophene-3-sulfonyl fluoride is not a commercially available compound. A comprehensive search of chemical supplier databases and CAS registry services yielded no results for this specific molecule.

| Identifier | Status |

| CAS Number | Not Assigned |

| Commercial Availability | None Found |

This lack of availability necessitates a de novo synthesis approach for any research endeavors requiring this compound.

Proposed Synthetic Pathway

The synthesis of 4-Bromothiophene-3-sulfonyl fluoride can be logically approached in a three-step sequence starting from the readily available 3-bromothiophene. The proposed pathway involves a regioselective lithiation, followed by sulfonylation to form the sulfonyl chloride, and subsequent halide exchange to yield the target sulfonyl fluoride.

Caption: Proposed synthetic pathway for 4-Bromothiophene-3-sulfonyl fluoride.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established synthetic methodologies for similar compounds.[5][6][7][8] All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromo-3-lithiothiophene

Rationale: The lithiation of 3-bromothiophene is a well-established method to generate a potent nucleophile at the 3-position.[5] Performing the reaction at low temperatures (-78 °C) is crucial to prevent decomposition of the organolithium intermediate and to ensure regioselectivity. n-Butyllithium (n-BuLi) is a commonly used and effective reagent for this transformation.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, to achieve a 0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change. This solution of 4-bromo-3-lithiothiophene is used immediately in the next step.

Step 2: Synthesis of 4-Bromothiophene-3-sulfonyl Chloride

Rationale: The lithiated thiophene can be quenched with sulfuryl chloride (SO2Cl2) to form the corresponding sulfonyl chloride. The reaction is highly exothermic and must be performed at low temperatures to control reactivity and minimize side products.

Procedure:

-

To the freshly prepared solution of 4-bromo-3-lithiothiophene at -78 °C, slowly add sulfuryl chloride (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromothiophene-3-sulfonyl chloride.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 4-Bromothiophene-3-sulfonyl Fluoride

Rationale: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a common and efficient transformation. Potassium bifluoride (KHF2) is a mild and effective fluorinating agent for this purpose.[6][8]

Procedure:

-

To a solution of 4-bromothiophene-3-sulfonyl chloride (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add potassium bifluoride (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-Bromothiophene-3-sulfonyl fluoride.

Potential Applications and Future Directions

The unique structural features of 4-Bromothiophene-3-sulfonyl fluoride position it as a valuable tool for various research applications:

-

Covalent Inhibitors: The sulfonyl fluoride moiety can act as an electrophilic "warhead" to form covalent bonds with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) in protein active sites.[1][3][9] The thiophene core can be tailored to target specific enzyme families, such as kinases or proteases.

-

Chemical Probes: The compound can be used as a starting point for the development of activity-based probes to identify and study new enzyme targets.

-

Click Chemistry: Sulfonyl fluorides are known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the efficient and modular assembly of complex molecules.[2]

-

Fragment-Based Drug Discovery: As a fragment-sized molecule, it can be used in screening campaigns to identify initial hits for drug discovery programs.

The bromine atom at the 4-position serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

While 4-Bromothiophene-3-sulfonyl fluoride is not yet a commercially accessible reagent, this guide provides a clear and scientifically sound pathway for its synthesis. The potential of this molecule as a building block in drug discovery and chemical biology is significant, and it is our hope that this technical guide will empower researchers to explore its utility in their own laboratories. The development of novel reagents is a cornerstone of scientific advancement, and the synthesis of compounds like 4-Bromothiophene-3-sulfonyl fluoride opens doors to new avenues of investigation.

References

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

-

Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. Available at: [Link]

-

Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. Available at: [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available at: [Link]

-

3-bromothiophene. Organic Syntheses. Available at: [Link]

-

Functionalized Poly(3-hexylthiophene)s via Lithium−Bromine Exchange. The Center for Energy Efficient Electronics Science (E3S). Available at: [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. Available at: [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. National Center for Biotechnology Information. Available at: [Link]

-

Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 7. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Thiophene-Based Sulfonyl Fluorides in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Sulfonyl Fluorides in Drug Discovery and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have garnered significant attention in medicinal chemistry and chemical biology, emerging as a privileged class of electrophilic "warheads" for the covalent modification of proteins.[1][2] Their appeal lies in a unique balance of aqueous stability and context-dependent reactivity towards various nucleophilic amino acid residues.[1][3][4] This combination allows for the design of highly selective covalent inhibitors and chemical probes, crucial tools for target identification and validation in drug discovery.[1][2]

The thiophene moiety, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[5][6] Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and provide versatile sites for synthetic modification.[6] Consequently, the fusion of the sulfonyl fluoride warhead with a thiophene scaffold presents a compelling strategy for the development of novel therapeutic agents and research tools.

This technical guide provides a comprehensive exploration of the stability of thiophene-based sulfonyl fluorides in aqueous media. We will delve into the intrinsic chemical properties governing their stability, the factors that influence their reactivity, and robust methodologies for assessing their behavior in biologically relevant environments.

The Intrinsic Stability of the Sulfonyl Fluoride Group

The remarkable stability of sulfonyl fluorides, particularly when compared to their sulfonyl chloride counterparts, is a cornerstone of their utility.[7][8] This stability stems from the strong, highly polarized sulfur-fluorine (S-F) bond.[7][9] Sulfonyl fluorides exhibit significant resistance to hydrolysis under physiological conditions, a critical attribute for any molecule intended for biological applications.[10][11] They are also resistant to reduction and thermolysis.[7][12]

However, the term "stable" is relative. While generally robust, sulfonyl fluorides are designed to react with biological nucleophiles.[13] Understanding the subtle interplay of factors that modulate their stability and reactivity is paramount for the rational design of effective and selective covalent modifiers.

Factors Influencing the Aqueous Stability of Thiophene-Based Sulfonyl Fluorides

The stability of a thiophene-based sulfonyl fluoride in an aqueous environment is not absolute but is influenced by a confluence of electronic, steric, and environmental factors.

Electronic Effects of the Thiophene Ring

The electronic nature of the thiophene ring itself plays a crucial role. The position of the sulfonyl fluoride group on the thiophene ring (e.g., 2- or 3-substituted) and the presence of other substituents on the ring will significantly impact the electrophilicity of the sulfur atom.

-

Electron-withdrawing groups on the thiophene ring will generally increase the electrophilicity of the sulfonyl group, potentially leading to decreased stability (i.e., increased reactivity) towards hydrolysis and nucleophilic attack.

-

Electron-donating groups will have the opposite effect, increasing the electron density on the sulfur atom and thereby enhancing the stability of the sulfonyl fluoride.

A study on nitro-substituted sulfonyl fluorides demonstrated that nitrothiophene-3-sulfonyl fluoride was a more potent antibacterial agent than 2-nitrobenzenesulfonyl fluoride, highlighting the influence of the heterocyclic ring on biological activity, which is intrinsically linked to its reactivity and stability profile.[14]

Steric Hindrance

The steric environment surrounding the sulfonyl fluoride moiety can significantly impact its stability. Bulky substituents near the sulfonyl fluoride group can shield it from incoming nucleophiles, including water, thereby increasing its hydrolytic stability. Research on aryl sulfonyl fluorides has shown that 2,4,6-trisubstituted derivatives exhibit the highest in vitro metabolic stability, underscoring the importance of steric protection.[15][16]

pH of the Aqueous Medium

The pH of the surrounding aqueous medium is a critical determinant of sulfonyl fluoride stability. The rate of hydrolysis is pH-dependent, with stability generally decreasing in more basic conditions.[8] This is due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile that can attack the electrophilic sulfur atom.

Presence of Nucleophiles

The primary function of a sulfonyl fluoride warhead is to react with nucleophilic amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, lysine, and histidine.[3][4] Therefore, the presence of these or other external nucleophiles in the aqueous medium will inherently lead to the "instability" or consumption of the sulfonyl fluoride through the desired covalent modification reaction. While sulfonyl fluorides form stable adducts with tyrosine and lysine, their adducts with cysteine have been found to be unstable.[9][13]

Visualizing the Factors Affecting Stability

The interplay of these factors can be visualized as a decision-making process for a researcher designing a thiophene-based sulfonyl fluoride.

Caption: Key factors influencing the stability of thiophene-based sulfonyl fluorides in aqueous environments.

Experimental Protocols for Assessing Aqueous Stability

A robust assessment of the aqueous stability of novel thiophene-based sulfonyl fluorides is crucial before their application in biological systems. The following protocols outline standard methodologies for this purpose.

Protocol 1: HPLC-Based Hydrolytic Stability Assay

This assay provides quantitative data on the rate of hydrolysis of a sulfonyl fluoride in a buffered aqueous solution.

Materials:

-

Thiophene-based sulfonyl fluoride of interest

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO or ACN).

-

Prepare the incubation solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues.

-

Incubate the solution at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation solution.

-

Quench the reaction by adding an equal volume of cold ACN. This will precipitate any proteins if working in a biological matrix and halt further degradation.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent compound peak over time.

-

Calculate the half-life (t₁/₂) of the compound by plotting the natural logarithm of the peak area of the parent compound versus time. The slope of the resulting linear regression will be the rate constant (k), and t₁/₂ = 0.693/k.

Protocol 2: ¹⁹F NMR Spectroscopy for Stability Monitoring

¹⁹F NMR is a powerful technique for monitoring the stability of fluorinated compounds, as the fluorine signal provides a clean and direct measure of the parent compound and any fluorine-containing degradation products.

Materials:

-

Thiophene-based sulfonyl fluoride

-

Deuterated buffer (e.g., PBS in D₂O, pH 7.4)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Dissolve a known concentration of the thiophene-based sulfonyl fluoride in the deuterated buffer.

-

Acquire a ¹⁹F NMR spectrum at time zero (t=0).

-

Incubate the NMR tube at the desired temperature (e.g., 25°C or 37°C).

-

Acquire subsequent ¹⁹F NMR spectra at regular intervals.

-

Monitor the decrease in the integral of the resonance corresponding to the sulfonyl fluoride and the potential appearance of a new signal corresponding to the fluoride ion (F⁻), a product of hydrolysis.

-

Quantify the percentage of remaining compound at each time point by comparing the integral of the sulfonyl fluoride peak to its initial integral.

Data Presentation: Comparative Stability of Sulfonyl Halides

To illustrate the superior stability of sulfonyl fluorides, the following table summarizes typical qualitative stability data for different sulfonyl halides in aqueous media.

| Sulfonyl Halide | Structure | General Aqueous Stability | Primary Degradation Product |

| Thiophene-2-sulfonyl chloride | R-SO₂Cl | Low (rapid hydrolysis) | Thiophene-2-sulfonic acid |

| Thiophene-2-sulfonyl fluoride | R-SO₂F | High (slow hydrolysis) | Thiophene-2-sulfonic acid |

Synthesis of Thiophene-Based Sulfonyl Fluorides

The synthesis of these valuable compounds can be approached through several established methods. A common and convenient route involves the oxidation of the corresponding thiophenethiol.[17]

Synthetic Workflow Diagram

Caption: A general synthetic workflow for the preparation of thiophene sulfonyl fluorides from thiophenethiols.

Recent advances have also explored electrochemical methods for the synthesis of sulfonyl fluorides from thiols, offering a greener and more efficient alternative.[18][19] These methods often utilize potassium fluoride (KF) as a safe and cost-effective fluorine source.[18][19]

Conclusion and Future Perspectives

Thiophene-based sulfonyl fluorides represent a promising class of molecules for the development of covalent drugs and chemical probes. Their inherent stability in aqueous media, coupled with the tunable reactivity of the sulfonyl fluoride warhead, provides a powerful platform for achieving high selectivity and potency. A thorough understanding and careful evaluation of their stability under physiologically relevant conditions are essential for the successful translation of these compounds from the laboratory to clinical applications. Future research will likely focus on further refining the synthetic methodologies to access a wider diversity of substituted thiophene sulfonyl fluorides and on developing a deeper quantitative understanding of the structure-stability-reactivity relationships that govern their behavior in complex biological systems.

References

- Enamine. Hydrolytically stable sulfonyl fluorides.

- G. G. G. Mohamed, F. M. F. M. El-Mabrouk, and M. M. M. M. El-Gahami. Synthetic Routes to Arylsulfonyl Fluorides. MDPI, 2020.

- J. Cornella, S. Wagschal, and P. S. Baran. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.

- J. D. Sutcliffe, C. J. R. Hickey, and M. D. E. Cannon. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.

- A. V. Bogolubsky, S. M. Golovach, and P. K. Mykhailiuk. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2021.

- J. D. Sutcliffe, C. J. R. Hickey, and M. D. E. Cannon. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed, 2023.

- H. Mukherjee, J. Debreczeni, and J. Breed. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Sigma-Aldrich.

- G. Laudadio, Y. Cao, and T. Noël. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC, 2019.

- J. Cornella, S. Wagschal, and P. S. Baran. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed, 2022.

- BenchChem. Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions.

- A. V. Bogolubsky, S. M. Golovach, and P. K. Mykhailiuk. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- A. D. A. D. Vinogradov, T. T. T. T. Posternak, and M. M. M. M. Pellecchia. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC, 2020.

- B. J. Sadlowski, C. S. Burke, and M. D. L. L. Cai. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- J. L. Gallegos, C. P. D. D. Le, and J. M. M. M. Griffiths.

- A. Narayanan and L. H. Jones. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing, 2015.

- A. M. M. M. de Souza, M. V. V. V. de Almeida, and R. R. R. R. da Silva. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing).

- H. Mukherjee, J. Debreczeni, and J. Breed. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed, 2017.

- S. W. Wright and K. N. Hallstrom. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Request PDF, 2006.

- S. Singh, A. K. Singh, and S. B. Singh. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC, 2024.

- G. Laudadio, Y. Cao, and T. Noël. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 2019.

- BenchChem. The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.

- S. K. Singh, S. Kumar, and S. Kumar. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Request PDF, 2022.

- A. Narayanan and L. H. Jones. Sulfonyl fluorides as privileged warheads in chemical biology. PMC, 2015.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 13. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparison of reactivity: 4-bromothiophene-3-sulfonyl fluoride vs chloride

This guide provides an in-depth technical comparison of 4-bromothiophene-3-sulfonyl fluoride versus its chloride counterpart. It is designed for medicinal chemists and process scientists requiring actionable data on stability, reactivity profiles, and application strategies in drug discovery.

Optimizing Sulfonyl Electrophiles for Heteroaromatic Scaffolds

Executive Summary & Strategic Selection

The choice between the sulfonyl fluoride and sulfonyl chloride of the 4-bromothiophene scaffold is not merely a matter of reactivity rates; it is a strategic decision regarding stability , selectivity , and synthetic workflow .

-

Select the Chloride when: You require rapid, non-selective sulfonylation of simple amines in a one-pot procedure and plan to use the material immediately upon generation.

-

Select the Fluoride when: You need a shelf-stable building block, require chemoselectivity (e.g., in the presence of phenols/alcohols), or are utilizing SuFEx (Sulfur-Fluoride Exchange) click chemistry for late-stage functionalization or covalent protein inhibition.

Comparison Matrix

| Feature | 4-Bromothiophene-3-Sulfonyl Chloride | 4-Bromothiophene-3-Sulfonyl Fluoride |

| Bond Energy | Weak (S-Cl: ~46 kcal/mol) | Strong (S-F: ~90 kcal/mol) |

| Hydrolytic Stability | Poor . Rapidly hydrolyzes to sulfonic acid. | Excellent . Stable in water/buffer at neutral pH. |

| Thermal Stability | Low.[1] Prone to SO₂ extrusion/decomposition.[1][2] | High. Resists thermolysis >150°C. |

| Reactivity Mode | Rapid Nucleophilic Substitution (SN2-like) | SuFEx (Assisted Substitution); requires activation (Ca²⁺, Si, etc.) |

| Selectivity | Low. Reacts with amines, alcohols, water. | High. Exclusive to amines/phenols under specific activation. |

| Storage | Store at -20°C under inert gas (Ar/N₂). | Shelf-stable at RT (benchtop). |

Mechanistic Analysis: The "Ortho" Effect

The 4-bromothiophene-3-sulfonyl system presents a unique steric and electronic environment due to the adjacent (ortho-like) positioning of the bulky bromine atom and the sulfonyl group.

Steric Crowding & Stability

-

The Chloride Problem: The sulfonyl chloride moiety (-SO₂Cl) is sterically demanding. When placed adjacent to a bromine atom (position 4), significant steric strain destabilizes the molecule. This accelerates decomposition pathways, particularly desulfonylation (loss of SO₂) and hydrolysis by atmospheric moisture.

-

The Fluoride Solution: The fluorine atom is significantly smaller (Van der Waals radius: 1.47 Å vs. 1.75 Å for Cl). The -SO₂F group accommodates the adjacent bromine with minimal steric strain, rendering the molecule thermodynamically stable and kinetically inert to background hydrolysis.

Electronic Activation

The thiophene ring is electron-rich, but the bromine at C4 exerts an inductive withdrawing effect (-I).

-

Chloride: The -I effect of Br increases the electrophilicity of the sulfur center, making the chloride hyper-reactive and difficult to handle without degradation.

-

Fluoride: The strong S-F bond resists this inductive activation until a specific catalyst (e.g., DBU, BEMP, or Ca(NTf₂)₂) destabilizes the fluoride, allowing for "on-demand" reactivity.

Decision Logic & Reaction Pathways

The following diagram illustrates the decision process and reaction outcomes for both reagents.

Figure 1: Reaction landscape comparing the instability risks of the chloride vs. the controlled activation pathways of the fluoride.

Experimental Protocols

Protocol A: Standard Sulfonylation (Using Sulfonyl Chloride)

Best for: Simple amines, small scale, immediate use.

Safety: The chloride is corrosive and lachrymatory. Handle in a fume hood.

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base Addition: Add Et₃N or DIPEA (1.5–2.0 equiv). Cool to 0°C.

-

Addition: Add 4-bromothiophene-3-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.

-

Critical: If the chloride is a solid, ensure it is fresh. If yellow/oily, it may have hydrolyzed; recrystallize or use fresh stock.

-

-

Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS.

-

Workup: Quench with water. Wash with 1N HCl (to remove excess amine) and brine. Dry over Na₂SO₄.

Protocol B: SuFEx Sulfonamide Synthesis (Using Sulfonyl Fluoride)

Best for: Weak nucleophiles, sensitive substrates, parallel synthesis.

Reference: J. Am. Chem. Soc. 2018, 140, 15, 5024–5027 (Calcium activation).

-

Mixture: Combine 4-bromothiophene-3-sulfonyl fluoride (1.0 equiv) and amine (1.2 equiv) in acetonitrile (MeCN) or DCM.

-

Activation: Add DABCO (2.0 equiv) OR Ca(NTf₂)₂ (5 mol %) depending on amine reactivity.

-

Note: For silyl-protected amines (R-NH-TMS), use BEMP or fluoride anion sources (CsF).

-

-

Conditions: Stir at RT (or 40°C for hindered amines) for 2–12 h.

-

Purification: Concentrate and purify directly. The stability of the fluoride allows for easier chromatographic separation if the reaction is incomplete.

Protocol C: SuFEx Phenolic Sulfonate Formation

Best for: Creating covalent probes or prodrugs.

-

Mixture: Combine sulfonyl fluoride (1.0 equiv) and phenol (1.0 equiv) in DCM.

-

Catalyst: Add DBU (1.2 equiv) or BEMP (polymer-supported bases work well for filtration purification).

-

Reaction: Stir at RT for 1 h. The reaction is driven by the formation of the strong H-F bond (buffered by base).

Applications in Drug Discovery

The "Bromine Handle" Advantage

Both reagents retain the 4-bromo substituent, which is critical for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Workflow: Install the sulfonamide first (using the Fluoride for stability), then cross-couple at the bromine position. The sulfonamide group is stable to Pd-coupling conditions.

Covalent Inhibition (Targeted Protein Degradation)

The 4-bromothiophene-3-sulfonyl fluoride can act as a covalent warhead.

-

Mechanism: It specifically targets nucleophilic amino acid side chains (Tyrosine, Lysine, Serine) in the binding pocket of a target protein.

-

Validation: Unlike the chloride, which reacts non-specifically with water and buffer components, the fluoride will remain inert in biological media until it encounters the specific environment of the enzyme active site, making it an ideal candidate for Activity-Based Protein Profiling (ABPP) .

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Mahajan, J. P., et al. (2018).[3] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. Link

-

Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. Link

-

Shevchuk, O. I., et al. (2025).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv (Preprint). Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.